Cas no 1592448-06-0 (3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid)

3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid is a heterocyclic carboxylic acid featuring a triazole moiety, which imparts unique reactivity and structural properties. The compound’s methyl-substituted triazole ring enhances its stability and potential for selective functionalization, making it valuable in pharmaceutical and agrochemical research. Its carboxylic acid group allows for further derivatization, enabling applications in peptide mimetics or as a building block in medicinal chemistry. The branched alkyl chain contributes to improved lipophilicity, which can influence bioavailability in drug design. This compound is particularly useful in the synthesis of biologically active molecules, offering a balance of steric and electronic effects for tailored applications.
3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid structure
1592448-06-0 structure
Product name:3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
CAS No:1592448-06-0
MF:C8H13N3O2
MW:183.207721471786
CID:5709212
PubChem ID:114689992

3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1592448-06-0
    • EN300-1138407
    • 3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
    • 3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoicacid
    • 3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
    • Inchi: 1S/C8H13N3O2/c1-5(2)7(8(12)13)6-4-9-10-11(6)3/h4-5,7H,1-3H3,(H,12,13)
    • InChI Key: BDAKOXGKTAVDJB-UHFFFAOYSA-N
    • SMILES: OC(C(C1=CN=NN1C)C(C)C)=O

Computed Properties

  • Exact Mass: 183.100776666g/mol
  • Monoisotopic Mass: 183.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 68Ų

3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1138407-2.5g
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1592448-06-0 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1138407-5.0g
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1592448-06-0
5g
$3396.0 2023-05-26
Enamine
EN300-1138407-0.1g
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1592448-06-0 95%
0.1g
$804.0 2023-10-26
Enamine
EN300-1138407-5g
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1592448-06-0 95%
5g
$2650.0 2023-10-26
Enamine
EN300-1138407-10g
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1592448-06-0 95%
10g
$3929.0 2023-10-26
Enamine
EN300-1138407-0.25g
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1592448-06-0 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1138407-0.5g
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1592448-06-0 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1138407-10.0g
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1592448-06-0
10g
$5037.0 2023-05-26
Enamine
EN300-1138407-0.05g
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1592448-06-0 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1138407-1g
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1592448-06-0 95%
1g
$914.0 2023-10-26

Additional information on 3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid

Research Brief on 3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid (CAS: 1592448-06-0)

3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid (CAS: 1592448-06-0) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique triazole moiety and carboxylic acid functional group, has shown promising potential in various therapeutic applications, including anti-inflammatory and antimicrobial activities. The integration of the 1,2,3-triazole ring into its structure is particularly noteworthy, as this heterocycle is known for its stability and ability to participate in hydrogen bonding, making it a valuable scaffold in drug design.

Recent studies have focused on the synthesis and biological evaluation of 3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The compound exhibited a high selectivity index, with minimal effects on COX-1, suggesting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, its antimicrobial properties were explored in a separate study, where it showed moderate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

The synthesis of 3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid typically involves a multi-step process, starting with the click chemistry-based formation of the triazole ring, followed by functional group transformations to introduce the carboxylic acid moiety. Recent advancements in synthetic methodologies have improved the yield and purity of the compound, facilitating further pharmacological studies. Computational modeling has also been employed to predict its binding affinity and interactions with target proteins, providing insights into its mechanism of action.

Despite its promising attributes, challenges remain in the development of 3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical testing. Future research directions may include structural optimization to enhance its pharmacokinetic properties and the exploration of its applications in combination therapies. Overall, this compound represents a compelling area of investigation in the quest for novel bioactive molecules with therapeutic potential.

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